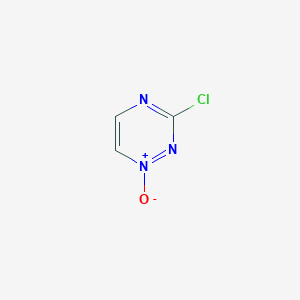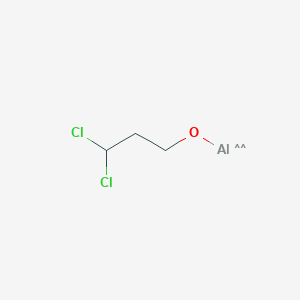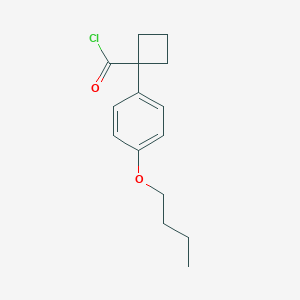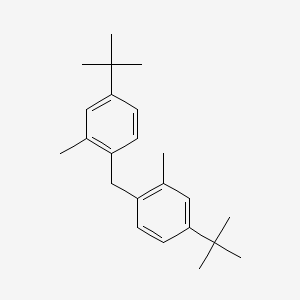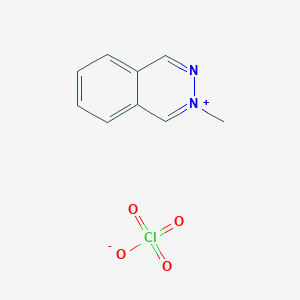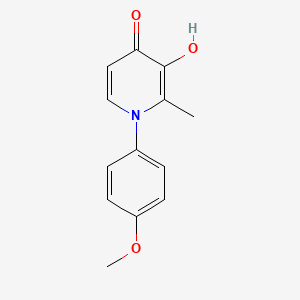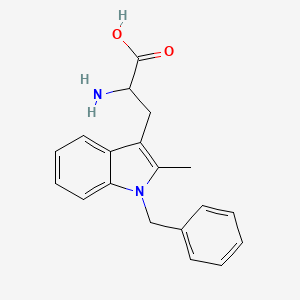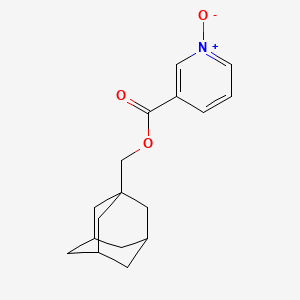
1-Adamantylmethyl nicotinate N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantylmethyl nicotinate N-oxide is a chemical compound that combines the structural features of adamantane and nicotinate with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantylmethyl nicotinate N-oxide typically involves the oxidation of 1-adamantylmethyl nicotinate. One common method is the use of hydrogen peroxide in the presence of a base to oxidize the nitrogen atom, forming the N-oxide . Another method involves the use of sodium perborate in acetic acid, which is effective for the oxidation of nitrogen-containing compounds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantylmethyl nicotinate N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the parent amine using reducing agents.
Substitution: The adamantyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the adamantyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the compound to its amine form .
Scientific Research Applications
1-Adamantylmethyl nicotinate N-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-adamantylmethyl nicotinate N-oxide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The adamantyl group provides steric bulk, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Adamantylmethyl nicotinate: The parent compound without the N-oxide group.
Adamantane derivatives: Compounds such as 1-adamantylmethylamine and 1-adamantylmethyl alcohol.
Nicotinate derivatives: Compounds like methyl nicotinate and ethyl nicotinate.
Uniqueness: 1-Adamantylmethyl nicotinate N-oxide is unique due to the presence of both the adamantyl and nicotinate moieties combined with an N-oxide functional group.
Properties
CAS No. |
64140-44-9 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-adamantylmethyl 1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c19-16(15-2-1-3-18(20)10-15)21-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2 |
InChI Key |
MRJWLNMHQYXDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=C[N+](=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



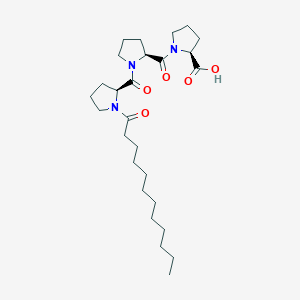
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
